Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20439748
InChI: InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)7-14-6-5-12-8-14/h5-6,8-9,13H,7H2,1-4H3
SMILES:
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate

CAS No.:

VCID: VC20439748

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate -

Description

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the imidazole ring, introduction of the isopropylamino group, and esterification to form the methyl ester. Common reagents might include imidazole precursors, isopropylamine, and esterification agents like methanol in the presence of acid or base catalysts.

Potential Applications

Compounds with similar structures are often explored in pharmaceutical research due to their potential biological activities. The imidazole ring is found in many drugs, contributing to their therapeutic effects. The isopropylamino group can enhance bioavailability and interaction with biological targets.

Application AreaPotential Role
PharmaceuticalsBiological activity, drug targeting.
Chemical SynthesisIntermediate or building block.

Research Findings and Challenges

While specific research findings on Methyl 3-(1H-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate are not available, studies on related compounds highlight the importance of structural modifications in achieving desired biological activities. Challenges include optimizing synthesis routes for efficiency and yield, as well as evaluating the compound's stability and safety.

Product Name Methyl 3-(1h-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanoate
Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name methyl 3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanoate
Standard InChI InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)7-14-6-5-12-8-14/h5-6,8-9,13H,7H2,1-4H3
Standard InChIKey PYLLVKPIMSDAFE-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(C)(CN1C=CN=C1)C(=O)OC
PubChem Compound 61916568
Last Modified Aug 15 2024

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